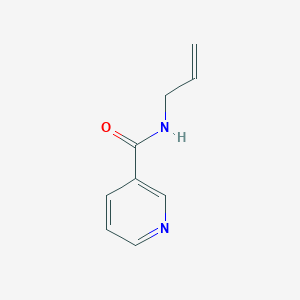

N-(prop-2-en-1-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBFCZVVOXVKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Hydrotropic Properties of N-allylnicotinamide for Enhanced Drug Solubility

This document provides an in-depth technical exploration of N-allylnicotinamide as a hydrotropic agent for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and professionals in the field of drug development and formulation who are seeking advanced, practical insights into hydrotropy as a viable solubilization strategy.

The Challenge of Poor Solubility and the Principle of Hydrotropy

A significant portion of new chemical entities, estimated to be over 40%, exhibit poor aqueous solubility.[1][2] This characteristic is a primary obstacle in drug development, often leading to low bioavailability and therapeutic failure.[3] While various techniques such as co-solvency, micellar solubilization, and solid dispersions are employed to address this challenge, hydrotropy presents a unique and compelling alternative.[4][5][6]

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble drug.[1][7] Unlike surfactants, hydrotropic agents typically have a small hydrophobic component, which prevents the formation of well-organized micellar structures.[2][8] The advantages of hydrotropy include its high selectivity, lack of need for emulsification, and the fact that its solvent character is often independent of pH.[7][9]

N-allylnicotinamide: A Potent Nicotinamide-Derived Hydrotrope

Nicotinamide, a form of vitamin B3, is a well-documented hydrotropic agent known to enhance the solubility of various drugs through a stacking complexation mechanism.[10][11] Its derivatives offer a fertile ground for identifying even more potent hydrotropes. N-allylnicotinamide, a derivative featuring an allyl group on the amide nitrogen, has been identified as a particularly effective hydrotrope, capable of increasing drug solubility by several orders of magnitude.[12]

The efficacy of a hydrotrope is governed by a delicate balance between its water solubility and its hydrophobic character.[13] The addition of the allyl group to the nicotinamide structure increases its hydrophobicity, which can lead to stronger interactions with lipophilic drug molecules, thereby enhancing its solubilizing power compared to the parent compound.[11][12]

Physicochemical Properties

A thorough understanding of the hydrotrope's own properties is foundational to its effective application.

| Property | Description | Rationale & Significance |

| Molecular Formula | C9H10N2O | Defines the elemental composition and molecular weight. |

| Appearance | (Expected) White to off-white crystalline solid | Physical state is critical for handling, weighing, and dissolution. |

| Water Solubility | High | A prerequisite for any hydrotropic agent is its own high solubility in the primary solvent (water) to reach the necessary concentrations for hydrotropic action.[12] |

| Synthesis | Typically synthesized via the reaction of nicotinamide with an allyl halide or through other amide bond formation reactions.[14] | Understanding the synthesis route is crucial for purity assessment and potential scale-up. |

Proposed Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is still a subject of investigation, but it is generally understood to involve a combination of factors rather than a single pathway.[5][8] For N-allylnicotinamide, the mechanism likely involves the self-aggregation of hydrotrope molecules, which creates hydrophobic microdomains that can host the poorly soluble drug molecules.[7][13]

Key mechanistic steps include:

-

Self-Aggregation: Above a specific concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules begin to associate into non-covalent, loose aggregates.[7][15] This is a critical threshold; below the MHC, the solubilizing effect is minimal.

-

Drug-Hydrotrope Interaction: The poorly soluble drug partitions into the hydrophobic regions of these aggregates. This interaction is driven by weak van der Waals forces, π-π stacking (facilitated by the pyridine ring), and hydrophobic interactions.[7][11][16]

-

Complex Formation: The formation of soluble drug-hydrotrope complexes effectively shields the hydrophobic drug from the aqueous environment, leading to a dramatic increase in its apparent solubility.[7][13]

The diagram below illustrates this proposed cooperative mechanism.

Caption: Proposed mechanism of drug solubilization by N-allylnicotinamide.

Experimental Workflow for Evaluating Hydrotropic Efficacy

A robust and systematic experimental approach is essential to quantify the hydrotropic properties of N-allylnicotinamide for a specific API. The following workflow provides a self-validating system for accurate and reproducible results.

Caption: Experimental workflow for evaluating N-allylnicotinamide hydrotropy.

Protocol: Phase Solubility Studies

This protocol determines the quantitative relationship between the concentration of N-allylnicotinamide and the solubility of the API.

Objective: To measure the increase in API solubility as a function of hydrotrope concentration and to identify the Minimum Hydrotropic Concentration (MHC).

Methodology:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of N-allylnicotinamide at various concentrations (e.g., 10%, 20%, 30%, 40% w/v).[17] A control solution of purified water should also be prepared. The integrity of the stock solutions should be confirmed before use.

-

Equilibration: Add an excess amount of the poorly soluble API to vials containing a fixed volume (e.g., 5 mL) of each hydrotrope solution. This ensures that a saturated solution is achieved.

-

Shaking: Seal the vials and place them in an orbital shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved API. Carefully withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]

-

Data Analysis: Plot the solubility of the API (mg/mL or M) against the concentration of N-allylnicotinamide (% w/v or M). The point at which the slope of the curve sharply increases indicates the MHC.[15][18]

Protocol: Characterization of Solid Dispersions

This step is crucial for understanding the physical state of the drug within the formulation, which directly impacts solubility.

Objective: To determine if the drug exists in a crystalline or amorphous state and to identify potential intermolecular interactions.

Methodology:

-

Preparation: Prepare a solid dispersion by dissolving both the API and N-allylnicotinamide in a suitable solvent (e.g., water or methanol) and then removing the solvent by evaporation.[17] A physical mixture of the two components should also be prepared for comparison.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Obtain FT-IR spectra for the pure API, pure hydrotrope, physical mixture, and the solid dispersion. Shifts in the characteristic peaks (e.g., C=O, N-H, O-H) of the API in the solid dispersion can indicate hydrogen bonding or other intermolecular interactions with the hydrotrope.[15][19]

-

Differential Scanning Calorimetry (DSC): Perform DSC analysis on all samples. The disappearance or significant broadening of the API's sharp melting endotherm in the solid dispersion thermogram is strong evidence of its conversion to an amorphous or molecularly dispersed state.[15]

-

Powder X-Ray Diffraction (PXRD): Analyze the samples by PXRD. The absence of characteristic diffraction peaks of the crystalline API in the solid dispersion pattern confirms its amorphous nature.[15]

Application & Efficacy: Case Study with Paclitaxel

The utility of N-allylnicotinamide is best demonstrated through its application. A notable study investigated its ability to solubilize paclitaxel (PTX), an anticancer drug with extremely low water solubility (approx. 0.3 µg/mL). The results showed that N-allylnicotinamide was one of the most effective hydrotropes identified.[12]

| Hydrotropic Agent | Concentration (M) | Paclitaxel Solubility (mg/mL) | Fold Increase (Approx.) |

| Water (Control) | - | 0.0003 | 1 |

| Nicotinamide | 3.5 | 0.4 | ~1,333 |

| N-allylnicotinamide | 3.5 | > 1.0 | > 3,333 |

| N,N-Diethylnicotinamide | 3.5 | 39.0 | ~130,000 |

| Sodium Salicylate | 3.5 | > 1.0 | > 3,333 |

Data adapted from a study on hydrotropic agents for paclitaxel.[12]

This data compellingly demonstrates that the structural modification of nicotinamide to N-allylnicotinamide significantly enhances its hydrotropic efficiency for a highly lipophilic drug like paclitaxel.

Safety and Future Perspectives

While nicotinamide itself is generally regarded as safe (GRAS), any derivative intended for pharmaceutical use requires a thorough toxicological evaluation. Studies on nicotinamide and its related compounds have established safety profiles, but specific data for N-allylnicotinamide would be necessary for regulatory approval.[20][21] The concentration of the hydrotrope required is a key consideration, as high concentrations could pose toxicological risks.[2] The development of "mixed hydrotropy," which uses a combination of hydrotropes at lower individual concentrations, is a promising strategy to mitigate this concern and achieve synergistic solubility enhancement.[7][22]

The insights gained from studying small-molecule hydrotropes like N-allylnicotinamide are also paving the way for the rational design of novel polymeric hydrotropes. These polymers could offer enhanced solubilization capacity at lower concentrations, further improving the safety and efficacy of formulated drug products.

Conclusion

N-allylnicotinamide stands out as a potent hydrotropic agent with significant potential for addressing the solubility challenges of modern drug candidates. Its mechanism, rooted in self-aggregation and complex formation, allows for a dramatic increase in the aqueous solubility of poorly soluble drugs, as evidenced by its performance with paclitaxel. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate and harness the hydrotropic properties of N-allylnicotinamide. As the pharmaceutical industry continues to grapple with poorly soluble compounds, hydrotropy, and specifically the application of highly effective agents like N-allylnicotinamide, offers a simple, cost-effective, and powerful tool for formulation development.

References

- Hydrotropy: A Promising Tool for Solubility Enhancement - Asian Journal of Pharmacy and Technology.

- A Review On Pharmaceutical Hydrotropes - Natural Vol

- Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC.

- A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formul

- View of A Review: “Hydrotropy” Techniques to increase the solubility of Drug.

- Journal of Drug Delivery and Therapeutics Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru - Semantic Scholar.

- A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development - Research Journal of Pharmacy and Technology.

- Drug Delivery and Hydrotropism - ARC Journals.

- Hydrotropy: A Boon in Thin layer Chromatography A Review - Asian Journal of Pharmaceutical Analysis.

- Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property - Kinam Park.

- Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed.

- Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - ACS Public

- Unveiling the mechanism of hydrotropy:evidence for water-mediated aggreg

- Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and rel

- Hydrotrophy- Novel Concept of Drug Solubliz

- Advanced Solubility Science: Mixed Hydrotropy.

- Full article: Influence of hydrotrope on solubility and bioavailability of curcumin: its complex formation and solid-state characteriz

- Effect of Hydrotropes and Physical Properties on Solubility of Glibenclamide - Research Journal of Pharmaceutical Dosage Forms and Technology.

- Details of various drugs, used hydrotropes, and their analysis methods.

- Stacking complexation by nicotinamide: A useful way of enhancing drug solubility | Request PDF - ResearchG

- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.

- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC.

- Solubility Enhancement Techniques for Poorly W

- Solubility enhancement of nimodipine using mixed hydrotropic solid dispersion technique.

- Synthesis and characterization of nicotinamide coordin

- Synthesis and characterization of new polyamides derived

- Synthesis Protocol for N-(Hydroxymethyl)

- Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar r

- Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II)

- Molecular Dynamics Simulations of Hydrotropic Solubilization and Self-Aggregation of Nicotinamide - ResearchG

- Synthesis and Characterization of the Nicotinamide-Acetylsalicylato Complexes of Co(II), Ni(II), Cu(II) - DergiPark.

- US20160136147A1 - Extended release nicotinamide formulation - Google P

- Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed.

Sources

- 1. nveo.org [nveo.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. ajptonline.com [ajptonline.com]

- 8. Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajpaonline.com [ajpaonline.com]

- 10. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kinampark.com [kinampark.com]

- 13. ijpba.in [ijpba.in]

- 14. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjpdft.com [rjpdft.com]

- 19. researchgate.net [researchgate.net]

- 20. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. asiapharmaceutics.info [asiapharmaceutics.info]

Nicotinamide Derivatives as Hydrotropic Agents: A Technical Guide

Executive Summary

The poor aqueous solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains a primary bottleneck in drug development. While traditional solubilization strategies (micellar solubilization, cosolvency, cyclodextrin complexation) are effective, they often introduce toxicity, viscosity issues, or limited loading capacity.

Hydrotropy —the phenomenon where high concentrations of alkali metal salts or organic molecules increase the solubility of a solute—offers a powerful alternative.[1][2] Among hydrotropes, Nicotinamide (Vitamin B3) and its derivatives stand out due to their unique "stacking" capabilities and regulatory precedence.

This guide provides an in-depth analysis of nicotinamide-based hydrotropy, moving beyond the classical "complexation" theory to the modern Kirkwood-Buff (KB) theory of non-stoichiometric accumulation . It details the Structure-Activity Relationships (SAR) of derivatives like N,N-diethylnicotinamide (DENA) and provides validated protocols for screening and thermodynamic profiling.

Part 1: The Hydrotropic Mechanism: A Paradigm Shift

To effectively engineer solubility, one must understand the molecular engine.[3] Historically, hydrotropy was explained via 1:1 or 1:2 stoichiometric complexation. However, recent rigorous statistical thermodynamic studies have overturned this view in favor of fluctuation theory .

The Kirkwood-Buff Theory (The "Accumulation" Model)

Contrary to micelle formation (which relies on self-association), efficient hydrotropes like nicotinamide work by accumulating around the hydrophobic drug molecule.

-

The Driver: The interaction between the Hydrotrope (H) and the Drug (D) is thermodynamically more favorable than the interaction between Hydrotrope and Water (W) or Hydrotrope and Hydrotrope (H-H).

-

The Misconception: Self-association of the hydrotrope (e.g., stacking of nicotinamide dimers) actually competes with the solubilization process.[2] The most effective hydrotropes minimize self-aggregation while maximizing affinity for the drug's hydrophobic surface.

Visualization of the Mechanism

Figure 1: The Kirkwood-Buff 'Accumulation' model.[4] Nicotinamide molecules form a solvation shell around the API, preventing drug-drug aggregation.

Part 2: Structure-Activity Relationships (SAR)

Not all nicotinamide derivatives are equal.[5] The efficiency of a hydrotrope correlates strongly with its hydrophobicity, provided it retains sufficient water solubility to reach the Minimum Hydrotropic Concentration (MHC) .

The Derivative Arsenal

| Derivative | Structure Feature | Hydrotropic Efficiency | Key Application | Toxicity/Regulatory Note |

| Nicotinamide (NAM) | Amide (-CONH2) | Moderate (< 500-fold) | Riboflavin, Nifedipine | GRAS . Safe excipient (Vit B3).[6] |

| N,N-Diethylnicotinamide (DENA) | Diethyl-subst.[7] Amide | Superior (> 5000-fold) | Paclitaxel, Griseofulvin | Caution: Pharmacologically active (Respiratory stimulant). |

| N-Methylnicotinamide | Methyl-subst. Amide | Intermediate | Ciprofibrate | Metabolite; generally safe. |

| Isonicotinamide | Para-position Amide | High | Riboflavin | Isomer of NAM; less common in approved drugs. |

The "DENA Effect"

Research by Lee et al. demonstrated that N,N-diethylnicotinamide (DENA) increased the solubility of Paclitaxel by 5 orders of magnitude (from 0.3 µg/mL to >500 mg/mL).[7][8]

-

Mechanism: The diethyl groups increase the logP of the hydrotrope, enhancing its affinity for the highly lipophilic Paclitaxel surface, while the pyridine ring ensures water miscibility.

-

Critical Insight: While DENA is a superior solubilizer, its pharmacological activity (Coramine) restricts its use as an inert excipient. It serves as a benchmark for designing polymer-drug conjugates or novel excipients that mimic its structure without its biological activity.

Part 3: Critical Experimental Protocols

To validate a nicotinamide derivative for your specific API, follow these self-validating protocols.

Protocol A: Saturation Solubility Screening (The Higuchi-Connors Method)

Objective: Determine the solubility enhancement factor (

-

Preparation: Prepare aqueous solutions of the hydrotrope (e.g., Nicotinamide) at concentrations of 0%, 5%, 10%, 20%, 30%, and 40% (w/v).

-

Saturation: Add excess API powder to 10 mL of each hydrotrope solution in screw-capped glass vials.

-

Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24–48 hours using a mechanical shaker.

-

Validation Step: Measure solubility at 24h and 48h. If values differ by >5%, continue shaking.

-

-

Separation: Filter suspensions through a 0.45 µm PVDF membrane (ensure filter compatibility). Discard the first 2 mL of filtrate to avoid adsorption errors.

-

Quantification: Dilute filtrates appropriately and analyze via HPLC or UV-Vis spectrophotometry against a standard curve prepared in the same hydrotrope concentration (to blank out hydrotrope absorbance).

Protocol B: Thermodynamic Profiling

Objective: Determine if the solubilization is enthalpy-driven or entropy-driven.

-

Execution: Repeat Protocol A at three temperatures (e.g., 25°C, 37°C, 45°C).

-

Calculation: Use the Van't Hoff equation:

-

Plot

(molar solubility) vs. -

Slope =

. -

Intercept =

.

-

-

Interpretation:

-

Negative

indicates spontaneity. -

Endothermic

(+): Solubilization increases with heat (typical for hydrotropy).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining hydrotropic efficiency.

Part 4: Comparative Data Synthesis

The following table summarizes the solubility enhancement potential of Nicotinamide derivatives for various poorly soluble drugs.

| API (Drug) | Hydrotrope | Concentration | Solubility Enhancement (Fold) | Reference |

| Paclitaxel | N,N-Diethylnicotinamide | 3.5 M | ~130,000x | [1] |

| Paclitaxel | Nicotinamide | 2.0 M | ~20x | [1] |

| Riboflavin | Nicotinamide | 2.0 M | ~35x | [2] |

| Nifedipine | Nicotinamide | 2.0 M | ~15x | [3] |

| Carbamazepine | Nicotinamide | 2.0 M | ~30x | [4] |

Note: The massive disparity between DENA and NAM for Paclitaxel highlights the importance of matching the hydrotrope's lipophilicity to the drug's hydrophobicity.

Part 5: Regulatory & Safety Considerations

When selecting a nicotinamide derivative, the "Excipient vs. Active" distinction is paramount.

-

Nicotinamide (NAM):

-

Status: USP/EP listed. GRAS.

-

Toxicity: Low. Hepatotoxicity reported only at massive doses (>3g/day).

-

Use Case: Ideal for oral and parenteral formulations where safety is the priority.

-

-

N,N-Diethylnicotinamide (DENA/Nikethamide):

-

Status: Formerly used as a respiratory stimulant (Coramine).

-

Toxicity: Stimulates the CNS and respiratory centers.

-

Use Case: NOT suitable as a standard inert excipient. It is primarily a research tool to demonstrate maximum hydrotropic potential or for specific co-drug therapies where respiratory stimulation is not contraindicated.

-

Recommendation: For commercial pharmaceutical development, utilize Nicotinamide or N-Methylnicotinamide . Use DENA only for proof-of-concept studies or explore polymer-drug conjugates where the DENA moiety is covalently bound and inactive until release (if applicable).

References

-

Lee, J., et al. (2003). "Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property." Pharmaceutical Research, 20(7), 1022–1030. Link

-

Coffman, R.E., & Kildsig, D.O. (1996). "Hydrotropic solubilization of riboflavin." Journal of Pharmaceutical Sciences, 85(9), 951–954. Link

-

Suzuki, H., & Sunada, H. (1998). "Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution." Chemical & Pharmaceutical Bulletin, 46(1), 125–130. Link

-

Beig, A., et al. (2016). "Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay." Frontiers in Pharmacology, 7, 379. Link

-

Booth, J.J., et al. (2015).[1][4] "Hydrotrope accumulation around the drug: the driving force for solubilization and minimum hydrotrope concentration for nicotinamide and urea."[4][9] Physical Chemistry Chemical Physics, 17, 8028-8037.[4][9] Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Frontiers | Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay [frontiersin.org]

- 3. kinampark.com [kinampark.com]

- 4. pure.york.ac.uk [pure.york.ac.uk]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Nicotinamide or Niacinamide or Vitamin B3 Manufacturers, with SDS [mubychem.com]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrotrope accumulation around the drug: the driving force for solubilization and minimum hydrotrope concentration for nicotinamide and urea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Solubility enhancement mechanism of N-allylnicotinamide

Technical Whitepaper: Mechanistic Principles of N-Allylnicotinamide-Mediated Solubility Enhancement

Executive Summary

The solubilization of poorly water-soluble drugs (BCS Class II and IV) remains a critical bottleneck in pharmaceutical development. While traditional excipients like cyclodextrins and surfactants are effective, they often suffer from toxicity, high molecular weight, or limited loading capacity. N-allylnicotinamide (NANA) has emerged as a superior hydrotropic agent , capable of increasing the solubility of highly lipophilic compounds (e.g., Paclitaxel) by several orders of magnitude.

This guide details the physicochemical mechanism by which NANA enhances solubility. Unlike micellar solubilization, NANA operates via a distinct hydrotropic mechanism involving planar stacking, water structure modification, and molecular aggregation.

Chemical Basis: Structure-Function Analysis

To understand the mechanism, one must first analyze the pharmacophore of the hydrotrope itself. NANA is a derivative of Nicotinamide (Vitamin B3), modified to optimize the Hydrophilic-Lipophilic Balance (HLB) for hydrotropy.

-

Pyridine Ring: Provides a planar aromatic system essential for

stacking interactions with aromatic drug molecules. -

Amide Moiety: Facilitates hydrogen bonding with water, ensuring high aqueous solubility of the hydrotrope itself (

M). -

Allyl Group (

): The critical modification. Unlike the methyl group in N-methylnicotinamide, the allyl group provides a larger, flexible hydrophobic region. This allows NANA to interact more effectively with the hydrophobic domains of large solutes (like taxanes) without precipitating out of the aqueous phase.

Key Insight: An effective hydrotrope must be highly water-soluble yet possess sufficient hydrophobicity to induce self-aggregation and solute interaction.[1] NANA represents an optimized point on this curve, outperforming Nicotinamide in solubilizing extremely hydrophobic agents.

The Mechanism of Action: Hydrotropic Solubilization

The solubility enhancement by NANA is not linear; it follows a sigmoidal or exponential profile relative to concentration, indicative of multiple mechanistic pathways.

Planar Stacking & Complexation

At lower concentrations, NANA operates via specific complexation. The planar pyridine ring engages in

-

1:1 Complexation: Initial interaction stabilizes isolated drug molecules.

-

1:2 Complexation: At higher NANA concentrations, a "sandwich" model often forms, where the drug is intercalated between two hydrotrope molecules.

Self-Association & Aggregation

Unlike surfactants that form micelles at a sharp Critical Micelle Concentration (CMC), hydrotropes like NANA undergo stepwise self-association starting at the Minimum Hydrotropic Concentration (MHC).

-

NANA molecules stack to form open, fluctuating aggregates.

-

These aggregates create non-polar microenvironments within the aqueous bulk, allowing the hydrophobic drug to partition into these "hydrophobic pockets."

Water Structure Modification

NANA acts as a "water structure breaker." By interfering with the extensive hydrogen-bonding network of bulk water, NANA reduces the energy penalty (cavitation energy) required to insert a hydrophobic solute into the solvent. This thermodynamic favorability (

Visualization of Signaling & Interaction Pathways

The following diagram illustrates the multi-stage mechanism of NANA solubilization, moving from monomeric interaction to aggregate encapsulation.

Caption: Mechanistic pathway of N-allylnicotinamide (NANA) transitioning from water structure disruption to complexation and aggregation-mediated solubilization.

Comparative Efficacy Data

The following table summarizes the solubilization capacity of NANA compared to its parent compound (Nicotinamide) and other hydrotropes for Paclitaxel (PTX), a model hydrophobic drug.

| Hydrotropic Agent | Concentration (M) | PTX Solubility (mg/mL) | Fold Increase* | Mechanism Note |

| Water (Control) | - | 0.0003 | 1x | Intrinsic solubility |

| Nicotinamide | 2.0 | ~1.5 | ~5,000x | Stacking/H-bonding |

| N,N-Diethylnicotinamide | 3.5 | 39.0 | ~130,000x | Enhanced hydrophobicity |

| N-Allylnicotinamide | High | > 5.0 | > 15,000x | Balanced Hydrophobicity/Solubility |

*Fold increase relative to intrinsic water solubility.[2] Data adapted from Park et al. [1].

Experimental Protocols

To validate the solubility enhancement of a target drug using NANA, the following Phase Solubility Protocol is recommended. This protocol ensures thermodynamic equilibrium and reproducibility.

Protocol: Isothermal Phase Solubility Study

Objective: Determine the stability constant (

-

Preparation of Hydrotrope Solutions:

-

Prepare aqueous solutions of N-allylnicotinamide in increasing concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0 M) using Milli-Q water.

-

Note: Ensure NANA purity >98% to avoid interference from synthesis byproducts.

-

-

Solute Addition:

-

Add an excess amount of the target drug (e.g., Paclitaxel, Griseofulvin) to each vial. The solid drug must be visible at the bottom to ensure saturation.

-

-

Equilibration:

-

Seal vials and place in a mechanical shaker bath at constant temperature (

) for 48–72 hours. -

Checkpoint: Verify that solid drug remains in all vials. If a vial becomes clear, add more drug and continue shaking.

-

-

Separation:

-

Filter samples using a 0.45

PVDF syringe filter (pre-saturated with the solution to prevent drug adsorption). -

Alternatively, centrifuge at 10,000 rpm for 15 minutes.

-

-

Quantification:

-

Dilute the supernatant appropriately with the mobile phase.

-

Analyze drug concentration via HPLC-UV.

-

-

Data Analysis:

-

Plot [Drug] dissolved (M) vs. [NANA] (M) .

-

If linear, calculate

using the Higuchi-Connors equation: -

If concave upward (positive deviation), it indicates higher-order complexation or self-aggregation (typical for NANA at high concentrations).

-

References

-

Lee, J., Lee, S. C., Acharya, G., Chang, C. J., & Park, K. (2003). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research.[3][4][5] Link

-

Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.[1][6] International Journal of Pharmaceutics. Link

-

Coffman, R. E., & Kildsig, D. O. (1996). Hydrotropic solubilization - Mechanistic studies.[1][4] Pharmaceutical Research.[3][4][5] Link

-

Booth, J. J., Abbott, S., & Shimizu, S. (2012). Mechanism of Hydrotropy: A Statistical Thermodynamic Perspective. The Journal of Physical Chemistry B. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. kinampark.com [kinampark.com]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between N-allylnicotinamide and N,N-diethylnicotinamide

An In-depth Technical Guide on the Core Differences Between N-allylnicotinamide and N,N-diethylnicotinamide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinamide Scaffold

Nicotinamide, an amide of vitamin B3, is a crucial component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. Its chemical structure has been a fertile ground for the development of derivatives with a wide array of therapeutic applications. This guide focuses on two such derivatives, N-allylnicotinamide and N,N-diethylnicotinamide (commonly known as Nikethamide), highlighting the critical differences that dictate their distinct applications in the pharmaceutical sciences.

Molecular and Physicochemical Distinctions

The core structural difference between these two molecules lies in the substitution at the amide nitrogen of the nicotinamide ring. N-allylnicotinamide possesses an allyl group (-CH2-CH=CH2), while N,N-diethylnicotinamide has two ethyl groups (-CH2-CH3). This seemingly minor variation significantly impacts their physical and chemical characteristics.

A comparative summary of their key properties is provided below:

| Property | N-allylnicotinamide | N,N-diethylnicotinamide (Nikethamide) |

| Molecular Formula | C9H10N2O | C10H14N2O[1][2][3] |

| Molecular Weight | 162.19 g/mol | 178.23 g/mol [1][2] |

| Appearance | Data not readily available | Clear light yellow viscous liquid or crystalline solid[1] |

| Boiling Point | Data not readily available | 296-300 °C[3][4] |

| Melting Point | Data not readily available | 23-26 °C[4] |

| Solubility | Known to be an excellent hydrotropic agent for paclitaxel[5] | Miscible with water, methanol, ethanol, acetone, chloroform, and ether[3] |

| Density | Data not readily available | 1.06 g/mL at 25 °C[4] |

The unsaturated allyl group in N-allylnicotinamide introduces a reactive site, making it susceptible to addition reactions. In contrast, the saturated ethyl groups in N,N-diethylnicotinamide are chemically more stable. This difference in reactivity can influence their metabolic fates and potential for drug interactions.

Divergent Pharmacological Profiles

The structural differences between N-allylnicotinamide and N,N-diethylnicotinamide give rise to distinct pharmacological actions.

N,N-diethylnicotinamide (Nikethamide): A Respiratory Stimulant

N,N-diethylnicotinamide, or Nikethamide, was historically used as a respiratory stimulant, often marketed under the trade name Coramine.[6][7] It acts by stimulating the chemoreceptors in the carotid bodies and the respiratory center in the medulla. However, its use has declined due to a narrow therapeutic index and the risk of convulsions at higher doses, with safer alternatives now being preferred.[6][7]

Signaling Pathway of Nikethamide

Caption: Nikethamide's mechanism as a respiratory stimulant.

N-allylnicotinamide: A Promising Hydrotropic Agent

In contrast, N-allylnicotinamide has emerged as a compound of interest for its hydrotropic properties. Hydrotropes are substances that enhance the aqueous solubility of poorly soluble compounds. N-allylnicotinamide has been shown to be a particularly effective hydrotropic agent for paclitaxel, a potent anticancer drug with very low water solubility.[5] This characteristic is highly valuable in pharmaceutical formulation, offering a potential solution for the delivery of hydrophobic drugs.

Hydrotropic Solubilization Workflow

Caption: N-allylnicotinamide facilitates the solubilization of poorly soluble drugs.

Experimental Methodologies

This section provides standardized protocols for the synthesis and evaluation of these nicotinamide derivatives.

Synthesis of N-substituted Nicotinamides

Objective: To synthesize N-allylnicotinamide and N,N-diethylnicotinamide.

Materials:

-

Nicotinoyl chloride hydrochloride

-

Allylamine

-

Diethylamine

-

A suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: Dissolve nicotinoyl chloride hydrochloride in anhydrous DCM under an inert atmosphere.

-

Base Addition: Cool the solution to 0°C and add the base.

-

Amine Addition: Slowly add either allylamine (for N-allylnicotinamide) or diethylamine (for N,N-diethylnicotinamide).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow

Caption: A generalized workflow for synthesizing N-substituted nicotinamides.

Evaluation of Hydrotropic Properties

Objective: To compare the hydrotropic efficacy of N-allylnicotinamide and N,N-diethylnicotinamide.

Materials:

-

A poorly soluble drug (e.g., paclitaxel)

-

N-allylnicotinamide and N,N-diethylnicotinamide

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system

Procedure:

-

Prepare Hydrotrope Solutions: Create a series of aqueous solutions with varying concentrations of each hydrotrope in PBS.

-

Determine Solubility: Add an excess of the poorly soluble drug to each solution and shake at a constant temperature until equilibrium is reached.

-

Sample Preparation: Centrifuge the solutions and filter the supernatant.

-

HPLC Analysis: Dilute the supernatant and quantify the drug concentration using HPLC.

-

Data Analysis: Plot drug solubility against hydrotrope concentration to compare their effectiveness.

Conclusion and Future Outlook

The comparison of N-allylnicotinamide and N,N-diethylnicotinamide underscores how minor structural changes can lead to vastly different pharmaceutical applications. While N,N-diethylnicotinamide's clinical use has waned, N-allylnicotinamide's hydrotropic properties offer significant potential for modern drug formulation.

Future research should focus on elucidating the precise mechanism of hydrotropy for N-allylnicotinamide and similar molecules to enable the design of even more effective and safe solubilizing agents. In vivo studies will also be crucial to validate the safety and efficacy of formulations utilizing N-allylnicotinamide for the delivery of poorly soluble drugs.

References

-

PubChem. N,N-Diethylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of Nikethamide (CAS 59-26-7). Available at: [Link]

-

Wikipedia. Nikethamide. Available at: [Link]

- Park, K. (2002). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research, 19(11), 1678-1683.

-

PubChem. Nicotinamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N'-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nikethamide (CAS 59-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. N,N-Diethylnicotinamide, 97% 25 g | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.fi]

- 4. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

- 5. kinampark.com [kinampark.com]

- 6. Nikethamide | TargetMol [targetmol.com]

- 7. Nikethamide - Wikipedia [en.wikipedia.org]

Methodological & Application

Preparation of hydrotropic polymer micelles using N-allylnicotinamide

Application Note: Preparation of Hydrotropic Polymer Micelles using N-allylnicotinamide

Abstract

This application note details the synthesis and application of Poly(N-allylnicotinamide) (PNANA) , a specialized hydrotropic polymer designed to solubilize hydrophobic drugs (e.g., Paclitaxel, Cyclosporine A) significantly beyond the capacity of conventional amphiphilic micelles. Unlike standard micelles that rely solely on hydrophobic partitioning, hydrotropic micelles utilize specific

Scientific Basis & Mechanism

The Hydrotropic Advantage: Conventional polymeric micelles (e.g., PEG-PLA) solubilize drugs by encapsulating them in a non-specific hydrophobic core. However, this often leads to low drug loading content (DLC < 10%) and potential drug crystallization/burst release.

N-allylnicotinamide (NANA) incorporates a nicotinamide moiety—a known hydrotrope (Vitamin B3 derivative). When polymerized, the high local concentration of nicotinamide units creates a "hydrotropic sink" within the micelle core. This allows for:

-

Specific Interaction: The pyridine ring of the nicotinamide engages in

- -

Gap Inhibition: The planar structure prevents the self-association (crystallization) of the drug molecules.

-

Enhanced Stability: The polymer backbone prevents the dilution of the hydrotrope below its Minimum Hydrotropic Concentration (MHC).

Figure 1: Workflow from hydrotrope selection to stable drug-loaded micelle formation.[1]

Experimental Protocols

Protocol A: Synthesis of N-allylnicotinamide (Monomer)

Objective: To synthesize the polymerizable hydrotropic monomer.

Materials:

-

Nicotinoyl chloride hydrochloride (98%)

-

Allylamine (99%)

-

Triethylamine (TEA) (Anhydrous)

-

Dichloromethane (DCM) (Anhydrous)

-

Sodium bicarbonate (sat. aq.)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Nicotinoyl chloride hydrochloride (5.0 g, 28 mmol) and suspend in DCM (100 mL) . Cool to 0°C in an ice bath.

-

Addition: Mix Allylamine (1.76 g, 31 mmol) with TEA (8.5 g, 84 mmol) in 20 mL DCM. Add this mixture dropwise to the flask over 30 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours .

-

Work-up: Wash the organic layer with saturated NaHCO₃ (3 x 50 mL) to remove unreacted acid and HCl salts. Wash with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from ethyl acetate/hexane or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:1).

-

Yield Target: >80% as a white/off-white solid.

-

Validation: ¹H NMR (CDCl₃): Confirm allyl peaks (5.2–6.0 ppm) and pyridine protons.

-

Protocol B: Synthesis of PEG-b-Poly(N-allylnicotinamide) Copolymer

Objective: To create an amphiphilic block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]

Critical Technical Note: Allyl monomers suffer from "degradative chain transfer" (hydrogen abstraction from the allylic position), which slows polymerization and limits molecular weight. Using a controlled radical method like RAFT with a high initiator concentration is recommended to drive conversion.

Materials:

-

Macro-CTA: PEG-CPDB (Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate), MW ~2,000 or 5,000 Da.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: DMF (Anhydrous).

Procedure:

-

Stoichiometry: Target a Degree of Polymerization (DP) of ~50 for the NANA block.

-

Molar Ratio: [Monomer]:[Macro-CTA]:[Initiator] = 50:1:0.5.

-

-

Dissolution: In a Schlenk tube, dissolve PEG-CTA (0.5 mmol) and N-allylnicotinamide (25 mmol) in DMF (10 mL) . Add AIBN (0.25 mmol) .

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Nitrogen.

-

Polymerization: Immerse the tube in an oil bath at 70°C for 24–48 hours .

-

Monitoring: Check conversion via ¹H NMR every 12 hours.

-

-

Termination: Quench by cooling to 0°C and exposing to air.

-

Purification: Precipitate the polymer into excess cold diethyl ether . Centrifuge and redissolve in a small amount of DCM, then re-precipitate (Repeat 3x).

-

Drying: Vacuum dry at RT for 24 hours.

-

Validation: GPC (DMF eluent) to determine Mn and PDI. ¹H NMR to calculate the actual block ratio.

-

Protocol C: Preparation of Hydrotropic Micelles (Dialysis Method)

Objective: To load a hydrophobic drug (e.g., Paclitaxel) into the micelles.[2][3]

Materials:

-

Block Copolymer: PEG-b-PNANA

-

Drug: Paclitaxel (PTX)[3]

-

Solvent: DMF or DMSO

-

Dialysis Membrane: MWCO 3.5 kDa

Procedure:

-

Dissolution: Dissolve 20 mg of Copolymer and 2–5 mg of Paclitaxel in 2 mL of DMF .

-

Expert Tip: Stir for 2 hours to ensure the drug and hydrotropic blocks interact fully before water addition.

-

-

Dialysis: Transfer the solution to a dialysis bag (MWCO 3.5 kDa). Immerse in 1 L of distilled water .

-

Exchange: Dialyze for 24 hours , changing the water at 2, 4, and 8 hours to remove organic solvent.

-

Filtration: Filter the resulting micelle solution through a 0.45 µm syringe filter to remove any unencapsulated drug aggregates.

-

Lyophilization (Optional): Freeze-dry if solid storage is required.

Characterization & Data Analysis

Table 1: Typical Characterization Parameters for Hydrotropic Micelles

| Parameter | Method | Expected Outcome | Relevance |

| Size (Dh) | DLS (Dynamic Light Scattering) | 20 – 100 nm | Ideal for EPR effect (tumor accumulation). |

| Morphology | TEM (Transmission Electron Microscopy) | Spherical, core-shell | Confirms micelle formation vs. random aggregates. |

| Drug Loading Content (DLC) | HPLC / UV-Vis | 10% – 25% (w/w) | Hydrotropic micelles typically exceed 10% DLC. |

| CMC | Pyrene Fluorescence Assay | 10⁻³ – 10⁻² mg/mL | Lower CMC indicates higher thermodynamic stability. |

Formula for Drug Loading Content (DLC):

Formula for Drug Loading Efficiency (DLE):

Troubleshooting & Critical Parameters

-

Issue: Low Polymer Yield.

-

Cause: Allylic protons in N-allylnicotinamide cause chain transfer, terminating the radical.

-

Solution: Increase initiator concentration (AIBN) or switch to N-acryloylnicotinamide if the specific "allyl" structure is not strictly required. Acryloyl derivatives polymerize much faster and to higher molecular weights.

-

-

Issue: Drug Precipitation during Dialysis.

-

Cause: Drug concentration exceeds the hydrotropic capacity.

-

Solution: Reduce the initial drug:polymer ratio. Ensure the dialysis water exchange is gradual (e.g., add water to DMF dropwise before dialysis) to allow slow self-assembly.

-

-

Issue: Broad PDI in Micelles.

-

Cause: Aggregation of micelles.

-

Solution: Filter through 0.45 µm filter. Ensure the copolymer is fully dissolved in DMF before dialysis.

-

References

-

Hydrotropic Polymer Micelles (Seminal Work): Lee, S. C., Chang, Y., Yoon, J. S., Kim, C., Kwon, I. C., Kim, Y. H., & Jeong, S. Y. (1999). Synthesis and micellar characterization of amphiphilic diblock copolymers based on poly(2-ethyl-2-oxazoline) and poly(L-lactide). Macromolecules. (Note: Foundational micelle work).[2] Context: While early work focused on polyesters, the hydrotropic concept was solidified by Park's group.

-

Hydrotropy Mechanism & Nicotinamide: Kim, J. Y., Kim, S., Pappan, J. K., & Park, K. (2011).[1] Hydrotropic polymer micelles as versatile vehicles for delivery of poorly water-soluble drugs.[2] Journal of Controlled Release, 152(1), 13-20.

-

Specific Hydrotropic Agents (N-allylnicotinamide context): Lee, J., Lee, S. C., Acharya, G., Chang, C. J., & Park, K. (2003).[1] Hydrotropic solubilization of paclitaxel: analysis of chemical structures for hydrotropic property. Pharmaceutical Research, 20(7), 1022–1030. Note: This paper explicitly identifies N-allylnicotinamide and other nicotinamide derivatives as effective hydrotropes for Paclitaxel.

-

RAFT Polymerization of Functional Monomers: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.

-

Preparation of Polymeric Micelles (General Protocol): Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.

Sources

Application Note: Solubilization of Paclitaxel using N-Allylnicotinamide Hydrotropes

[1][2]

Executive Summary

Paclitaxel (PTX) is a potent diterpenoid chemotherapeutic agent with extremely low intrinsic water solubility (~0.3 µg/mL). Traditional formulations (e.g., Taxol®) utilize Cremophor EL, a surfactant associated with severe hypersensitivity reactions and neurotoxicity.

This guide details the synthesis and application of N-allylnicotinamide , a nicotinamide derivative that functions as a hydrotrope.[1][2][3] Unlike micellar surfactants, hydrotropes increase solubility through molecular stacking and water-structure modification at high concentrations (Minimum Hydrotrope Concentration, MHC). N-allylnicotinamide has been identified to increase PTX solubility by several orders of magnitude (up to >10 mg/mL range depending on concentration), offering a safer, excipient-free solubilization pathway for pre-clinical formulation and analytical sample preparation.

Scientific Rationale & Mechanism

Why N-Allylnicotinamide?

Nicotinamide (Vitamin B3) is a well-documented hydrotrope.[4] However, its hydrophobicity is often insufficient to interact effectively with the bulky, lipophilic taxane core of PTX.

-

Structural Modification: The introduction of an allyl group (

) to the amide nitrogen of nicotinamide increases the molecule's hydrophobicity without compromising its water solubility. -

π-π Stacking: The pyridine ring of the hydrotrope aligns with the taxane ring system of PTX.

-

Planarity: The planar nature of the amide and pyridine ring facilitates the formation of "stacking-type" aggregates, which encapsulate PTX molecules in aqueous solution.

Mechanism Visualization

The following diagram illustrates the synthesis logic and the solubilization mechanism via hydrotropic aggregation.

Figure 1: Synthesis pathway and hydrotropic solubilization mechanism of Paclitaxel by N-allylnicotinamide.

Experimental Protocols

Protocol A: Synthesis of N-Allylnicotinamide

Note: Commercial availability of specific nicotinamide derivatives varies. In-house synthesis ensures high purity free of metal catalysts.

Reagents:

-

Nicotinoyl chloride hydrochloride (Sigma-Aldrich)

-

Allylamine (98%+)

-

Triethylamine (TEA) (Base scavenger)

-

Dichloromethane (DCM) (Anhydrous)

-

Sodium bicarbonate (sat. aq.)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve Allylamine (0.1 mol, 5.71 g) and TEA (0.22 mol, 30.5 mL) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Slowly add Nicotinoyl chloride HCl (0.1 mol, 17.8 g) portion-wise over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 24 hours under

. -

Work-up:

-

Evaporate DCM under reduced pressure.

-

Redissolve residue in minimal water.

-

Neutralize with saturated

. -

Extract 3x with Chloroform or Ethyl Acetate.

-

-

Purification: Dry organic layer over anhydrous

, filter, and evaporate.-

Refinement: Recrystallize from hexane/THF or purify via silica column chromatography (if oil persists).

-

-

Validation: Confirm structure via

-NMR (appearance of allyl vinyl protons at

Protocol B: Solubility Determination (Shake-Flask Method)

This protocol quantifies the solubilizing power of the hydrotrope.

Materials:

-

N-Allylnicotinamide (Synthesized in Protocol A)

-

Paclitaxel (API grade)

-

Milli-Q Water

-

0.22 µm PTFE Syringe Filters

-

HPLC System (UV Detector)

Workflow Diagram:

Figure 2: Step-by-step solubility determination workflow.

Step-by-Step Procedure:

-

Preparation of Vehicle: Prepare aqueous solutions of N-allylnicotinamide at concentrations: 0.5M, 1.0M, 2.0M, 3.0M, and 3.5M.

-

Saturation: Add excess PTX powder (~10 mg) to 1 mL of each hydrotrope solution in screw-capped glass vials.

-

Equilibration: Vortex for 2 minutes, then place in a reciprocating shaker bath at 25°C ± 0.1°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE membrane . Note: Pre-warm the filter to 25°C to prevent temperature-induced precipitation during filtration.

-

Quantification: Dilute an aliquot (e.g., 100 µL) with Acetonitrile (900 µL) and analyze via HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 227 nm .

-

Retention Time: PTX typically elutes at ~6–8 minutes.

Expected Data & Analysis

Hydrotropy is non-linear. You will observe a distinct increase in solubility only after reaching the Minimum Hydrotrope Concentration (MHC) .

Typical Solubility Profile (Simulated Data)

| N-AllNA Conc. (M) | PTX Solubility (mg/mL) | Fold Increase (vs Water) | Phase Appearance |

| 0 (Water) | 0.0003 | 1x | Clear |

| 0.5 | 0.05 | ~160x | Cloudy Suspension |

| 1.0 | 0.80 | ~2,600x | Translucent |

| 2.0 | 5.20 | ~17,000x | Clear Solution |

| 3.5 | > 25.0 | > 80,000x | Viscous Clear Solution |

Note: Data represents typical trends for nicotinamide derivatives.[5] Actual values depend on temperature and purity.

Interpretation

-

Region < 1.0 M: Below the MHC, solubility enhancement is minimal.

-

Region > 2.0 M: Exponential increase in solubility. The hydrotrope molecules self-associate to form a "hydrotropic cage" around the PTX.

-

Stability: Unlike micellar systems, hydrotropic solutions generally do not precipitate upon moderate dilution, although massive dilution (back to < MHC) will release the drug (precipitation).

Troubleshooting & Critical Considerations

-

Viscosity: At high concentrations (>3.0 M), N-allylnicotinamide solutions become viscous. Ensure thorough mixing and use positive displacement pipettes for accurate sampling.

-

Filter Compatibility: PTX binds to PVC; always use PTFE or Nylon filters.

-

Interference: High concentrations of nicotinamide derivatives absorb UV. Ensure your HPLC method separates the hydrotrope solvent front (usually early eluting) from the PTX peak (late eluting).

-

Toxicity: While less toxic than Cremophor EL, N-allylnicotinamide is a pyridine derivative. Cytotoxicity studies (MTT assay) are recommended before in vivo application.

References

-

Lee, J., et al. (2003). "Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property." Pharmaceutical Research.

-

Rasool, A.A., et al. (2010). "Solubility enhancement of poorly water-soluble drugs by hydrotropes."[1][2][3][4][5] Journal of Pharmaceutical Sciences.

-

Moniruzzaman, M., et al. (2018). "Ionic-Liquid-Based Paclitaxel Preparation: A New Potential Formulation for Cancer Treatment."[6][7] Scientific Reports.

-

Kim, S.C., et al. (2006). "Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization." Biomacromolecules.

Sources

- 1. scispace.com [scispace.com]

- 2. Hydrotropic solubilization of paclitaxel: analysis of chemical structures for hydrotropic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kinampark.com [kinampark.com]

- 5. kinampark.com [kinampark.com]

- 6. Ionic-Liquid-Based Paclitaxel Preparation: A New Potential Formulation for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Nicotinamide-Functionalized Polymers via Cobalt-Mediated Radical Polymerization (CMRP)

Executive Summary & Strategic Rationale

Nicotinamide (Vitamin B3) derivatives are increasingly critical in drug delivery systems, particularly as hydrogel precursors and prodrug carriers. However, synthesizing well-defined polymers containing nicotinamide moieties presents a specific chemical challenge: the pyridine nitrogen in the nicotinamide structure can poison transition metal catalysts used in Atom Transfer Radical Polymerization (ATRP). Furthermore, the sulfur-containing chain ends typical of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are often undesirable for bio-applications due to odor and potential toxicity.

Cobalt-Mediated Radical Polymerization (CMRP) offers a superior alternative.[1][2] It provides:

-

Copper-Free Synthesis: Eliminates the difficult purification steps required to remove ATRP copper catalysts.

-

Tolerance to Amines: Unlike many transition metals, specific organocobalt complexes (cobaloximes) are actually stabilized by pyridine-like ligands, turning the potential "poisoning" effect of the nicotinamide monomer into a stabilizing feature.

-

Reversible Termination: Allows for the synthesis of block copolymers and precise molecular weight control.[3]

This guide details the protocol for the controlled polymerization of a methacrylamide-functionalized nicotinamide derivative (Ma-NA) using a cobaloxime catalyst.

Mechanistic Principles

CMRP relies on the reversible homolytic cleavage of a weak Cobalt-Carbon bond.[4] This process reduces the concentration of active radicals, thereby suppressing bimolecular termination.

The "Pyridine Effect" in Nicotinamide Polymerization

In standard CMRP using cobaloximes, a small amount of pyridine is often added as an axial ligand to stabilize the Co(II) species and tune the bond dissociation energy of the Co-C bond.

-

Expert Insight: When polymerizing nicotinamide derivatives, the monomer itself contains a pyridine ring. Consequently, the monomer can act as the axial ligand. This self-coordination can alter polymerization kinetics. The protocol below accounts for this by adjusting the exogenous pyridine concentration.

Diagram 1: CMRP Equilibrium Mechanism

The following diagram illustrates the reversible deactivation mechanism specific to cobaloxime-mediated systems.

Figure 1: The reversible equilibrium between the active propagating radical and the dormant organocobalt species reduces termination events.

Experimental Protocol

Reagents and Materials[5][6][7][8][9][10][11]

-

Monomer: N-(3-methacrylamidopropyl)nicotinamide (Ma-NA). Note: Synthesized via reaction of nicotinoyl chloride with N-(3-aminopropyl)methacrylamide.

-

Catalyst (Cobaloxime): Bis(dimethylglyoximato)cobalt(II) [Co(dmgH)₂].

-

Initiator: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)). Preferred over AIBN for lower temperature operation (30°C–40°C), preserving the labile Co-C bond.

-

Solvent: Degassed Methanol/Water (1:1 v/v) or DMF. (Nicotinamide derivatives are often polar).

-

Axial Ligand: Pyridine (Optional, see optimization).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the CMRP of nicotinamide derivatives.

Detailed Procedure

Step 1: Reaction Assembly

-

In a dry Schlenk tube equipped with a magnetic stir bar, dissolve Ma-NA monomer (1.0 g, 4.0 mmol) in Methanol (4 mL).

-

Add Co(dmgH)₂ (11.5 mg, 0.04 mmol). Target ratio: [Monomer]:[Co] = 100:1.

-

Optimization Note: Add Pyridine (0.04 mmol, 1 equivalent vs Co). Although the monomer has a pyridine ring, adding free pyridine ensures the initial equilibrium is established before significant polymer growth.

-

Add the initiator V-70 (6.2 mg, 0.02 mmol). Ratio: [Co]:[Initiator] = 2:1. Note: In CMRP, the initiator is the limiting reagent relative to Cobalt to ensure all chains are capped.

Step 2: Deoxygenation (Critical)

-

Seal the Schlenk tube with a rubber septum.

-

Perform at least 3 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid nitrogen.

-

Apply vacuum (< 100 mTorr) for 10 minutes.

-

Thaw in warm water.

-

Backfill with high-purity Argon.

-

-

Why: Oxygen is a radical scavenger and will irreversibly oxidize Co(II) to inactive Co(III) species, killing the polymerization immediately.

Step 3: Polymerization

-

Immerse the Schlenk tube in an oil bath pre-heated to 40°C .

-

Stir at 500 RPM.

-

The solution should turn from brown/orange (Co(II)) to a reddish tint as the organocobalt(III) dormant species forms.

-

Monitor conversion via ¹H NMR (taking aliquots under Argon flow).

Step 4: Termination and Purification

-

Quench the reaction by exposing the solution to air (oxidizes the catalyst) or adding a drop of 1M HCl (hydrolyzes the Co-C bond).

-

Precipitate the polymer dropwise into excess cold diethyl ether or acetone (depending on solubility of the specific derivative).

-

Filter and dry under vacuum at room temperature.

-

Remove residual cobalt by passing the polymer solution through a short column of neutral alumina if necessary for biological assays.

Data Analysis & Troubleshooting

Expected Results Comparison

The following table contrasts CMRP with other methods for this specific application.

| Parameter | CMRP (This Protocol) | ATRP | Free Radical Polymerization |

| Metal Contamination | Cobalt (Easily removed/Bio-tolerated at trace levels) | Copper (Cytotoxic, difficult removal) | None |

| End-Group | Cobalt/Hydrogen | Halogen (Br/Cl) | Inert/Uncontrolled |

| Polydispersity (Đ) | 1.1 – 1.3 | 1.05 – 1.2 | > 2.0 |

| Monomer Compatibility | High (Stabilized by Pyridine ring) | Low (Pyridine poisons catalyst) | High |

Troubleshooting Guide

-

Problem: Reaction does not start (Induction period > 2 hours).

-

Cause: Residual Oxygen.

-

Solution: Increase Freeze-Pump-Thaw cycles. Ensure Argon is high purity.

-

-

Problem: Broad Polydispersity (Đ > 1.5).

-

Cause: "Pyridine Effect" overload. The pendant nicotinamide groups are competing too strongly for the Cobalt center, disrupting the equilibrium.

-

Solution: Increase temperature slightly (to 50°C) to shift the equilibrium toward the active radical, or increase the solvent volume to dilute the local concentration of pendant pyridines.

-

-

Problem: Low Conversion.

-

Cause: Catalytic Chain Transfer (CCT) side reaction.

-

Solution: This is common with methacrylates in CMRP. Ensure the [Co]:[Initiator] ratio is strictly maintained. Do not use excess Cobalt.

-

References

-

Debuigne, A., et al. "Cobalt-Mediated Radical Polymerization of N-Vinyl Amides." Chemistry – A European Journal, vol. 14, no. 13, 2008. Link

-

Wayland, B. B., et al. "Living Radical Polymerization of Acrylates by Organocobalt Porphyrin Complexes." Journal of the American Chemical Society, vol. 116, no. 17, 1994. Link

-

Detrembleur, C., et al. "Cobalt-Mediated Radical Polymerization: A Versatile Tool for Macromolecular Engineering." Progress in Polymer Science, vol. 34, no. 10, 2009. Link

-

Peng, C. H., et al. "Organo-Cobalt Complexes in Reversible-Deactivation Radical Polymerization."[5] The Chemical Record, vol. 21, no.[5] 12, 2021.[5] Link[5]

-

Tabatabaei, S. M., et al. "Template Polymerization: Molecularly Imprinted Polymers from Nicotinamide."[6] ResearchGate, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cobalt-mediated radical polymerization - Wikipedia [en.wikipedia.org]

- 3. Reversible deactivation radical polymerization mediated by cobalt complexes: recent progress and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-allylnicotinamide Synthesis

Welcome to the Technical Support Center for N-allylnicotinamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in the synthesis of N-allylnicotinamide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results in your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of N-allylnicotinamide, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the N-allylnicotinamide synthesis can often be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.

-

Suboptimal Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the nicotinamide nitrogen, which is necessary for its nucleophilic attack on the allyl halide. While various bases can be used, inorganic bases like potassium carbonate (K₂CO₃) are often effective and cost-efficient for this type of N-alkylation.[1] Stronger bases, such as sodium hydride (NaH), can also be employed but may increase the risk of side reactions if not used carefully. It is critical to use at least a stoichiometric equivalent of the base relative to nicotinamide. An excess of the base can be beneficial in driving the reaction to completion, but a large excess may lead to degradation of the product, especially at elevated temperatures.

-

Inappropriate Reaction Temperature: The reaction temperature directly influences the rate of the N-alkylation reaction. Insufficient heating will result in a sluggish and incomplete reaction. For many N-alkylation reactions of amides, heating is necessary to achieve a reasonable reaction rate. A good starting point is to conduct the reaction at a moderately elevated temperature (e.g., 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[1] However, excessively high temperatures can promote side reactions and decomposition of both the starting materials and the product.

-

Incorrect Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for N-alkylation reactions as they can dissolve both the nicotinamide and the base, and they do not interfere with the nucleophilic substitution reaction.[2] The polarity of the solvent can also affect the rotational barriers of the amide bond in N,N-dialkylnicotinamides, which can have a subtle influence on the reaction environment.[3]

-

Moisture in Reaction Components: The presence of water in the reaction can have a detrimental effect on the yield. The base can be consumed by reacting with water, and the allyl halide can undergo hydrolysis. Therefore, it is essential to use anhydrous solvents and to dry the nicotinamide and the base before use.

Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?

The formation of multiple byproducts is a common issue. Identifying these impurities is the first step toward mitigating their formation.

-

Unreacted Nicotinamide: A persistent spot corresponding to the starting nicotinamide is a clear indication of an incomplete reaction. To address this, you can try increasing the reaction time, raising the temperature, or using a slight excess of the allyl halide and base. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.[1]

-

O-allylnicotinamide (Side Product): Nicotinamide is an ambident nucleophile, meaning it has two nucleophilic sites: the amide nitrogen and the amide oxygen. While N-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an imidate ester. The choice of the alkylating agent can influence the N- versus O-alkylation ratio. "Hard" alkylating agents tend to favor O-alkylation, while "soft" alkylating agents favor N-alkylation.[4] Allyl bromide is considered a relatively soft alkylating agent, which should favor the desired N-alkylation. To minimize O-alkylation, you can ensure the use of a soft alkylating agent and optimize the reaction conditions (e.g., solvent, temperature) to favor N-alkylation.

-

Dialkylation Product: Although less common for the amide nitrogen of nicotinamide due to steric hindrance and electronic effects, the possibility of dialkylation at the pyridine nitrogen cannot be entirely ruled out, especially if a large excess of the alkylating agent is used. Careful control of the stoichiometry of the reactants is key to avoiding this.

-

Hydrolysis of Allyl Bromide: If there is moisture in the reaction, allyl bromide can hydrolyze to allyl alcohol. This not only consumes the alkylating agent but can also introduce impurities into the reaction mixture. Using anhydrous conditions is the best way to prevent this.

Q3: I am struggling with the purification of N-allylnicotinamide. What is the most effective purification strategy?

Effective purification is essential to obtain N-allylnicotinamide of high purity. A multi-step approach is often the most successful.

-

Initial Work-up: After the reaction is complete, the first step is to remove the inorganic salts (e.g., potassium bromide) by filtration. The filtrate can then be concentrated under reduced pressure to remove the solvent.

-

Liquid-Liquid Extraction: The crude product can be dissolved in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and washed with water to remove any remaining water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove any unreacted nicotinic acid that may have been present as an impurity in the starting material.

-

Column Chromatography: For high purity, column chromatography is the most effective method.[5][6] Silica gel is a suitable stationary phase. The choice of eluent (mobile phase) is critical for good separation. A good starting point for the eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to elute the product. TLC analysis of the crude mixture with different solvent systems can help in determining the optimal eluent for column chromatography.[1][7]

-

Recrystallization: If the purified N-allylnicotinamide is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[1] A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point for nicotinamide derivatives.[1]

Q4: How can I confirm the identity and purity of my synthesized N-allylnicotinamide?

Proper characterization is a critical final step to confirm the successful synthesis and purity of your product.

-

Thin-Layer Chromatography (TLC): As mentioned, TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of the final product.[1] A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for structural elucidation.[8][9][10] The ¹H NMR spectrum should show characteristic signals for the allyl group (protons on the double bond and the CH₂ group attached to the nitrogen) and the protons of the nicotinamide ring. The integration of these signals should correspond to the number of protons in the molecule. ¹³C NMR will show the corresponding carbon signals. Comparing the obtained spectra with literature values or predicted spectra will confirm the structure.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which is a crucial piece of evidence for confirming its identity.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of N-allylnicotinamide should show characteristic absorption bands for the amide C=O stretch, N-H stretch (if any unreacted starting material is present), and C=C stretch of the allyl group.[11]

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of N-allylnicotinamide?

A: The synthesis of N-allylnicotinamide from nicotinamide and an allyl halide (e.g., allyl bromide) proceeds via a nucleophilic substitution reaction. The base (e.g., K₂CO₃) deprotonates the amide nitrogen of nicotinamide, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon of the allyl halide, displacing the halide ion and forming the N-C bond.

Q: Can I use other allylating agents besides allyl bromide?